molecular formula C11H14FNO B8690630 2-[(4-Fluorophenyl)methyl]morpholine

2-[(4-Fluorophenyl)methyl]morpholine

Cat. No.: B8690630
M. Wt: 195.23 g/mol
InChI Key: KDCBKWVMFCKDAK-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]morpholine is a morpholine-based compound of significant interest in advanced chemical and pharmacological research. Its structure, featuring a fluorobenzyl group attached to a morpholine ring, makes it a valuable intermediate and reference standard in the exploration of novel psychoactive substances (NPS) . Researchers utilize this compound in neuroscience and medicinal chemistry to study its interactions with monoamine transporters in the brain, including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . The primary research value of this compound lies in its structural similarity to phenmetrazine and its analogs, which are known to act as substrate-type releasers at these transporters . Studying this compound helps in understanding structure-activity relationships, pharmacological profiles, and the potential stimulant or entactogen-like effects of emerging synthetic compounds . This research is critical for forensic science, toxicology, and public health, providing essential data for the identification and risk assessment of new substances encountered in the market . As a fine chemical, it also serves as a key synthetic building block for the preparation of more complex molecules in pharmaceutical development . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]morpholine

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13H,5-8H2

InChI Key

KDCBKWVMFCKDAK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Serotonin and Noradrenaline Reuptake Inhibition

One of the primary applications of 2-[(4-Fluorophenyl)methyl]morpholine is in the development of drugs targeting serotonin and noradrenaline reuptake inhibition. Compounds in this class have shown potential for treating disorders where monoamine transporter function is disrupted, such as:

  • Depression
  • Anxiety Disorders
  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Urinary Incontinence

A patent describes the use of morpholine derivatives, including this compound, as effective agents for these conditions by modulating neurotransmitter levels in the brain .

In Vitro and In Silico Studies

Recent research has focused on synthesizing morpholine-based compounds to explore their biological activity. A study highlighted the design and synthesis of morpholine derivatives, including this compound, which were evaluated for their efficacy against various biological targets . These studies often involve both in vitro assays and computational modeling to predict interactions with biological systems.

Summary of Findings

Application AreaDescriptionReferences
Medicinal Chemistry Targeting serotonin and noradrenaline reuptake inhibition for various mental health disorders
Biological Activity In vitro studies showing efficacy against biological targets
Neurodegenerative Disease Research Potential repurposing for therapeutic use in neurodegeneration
Synthesis Techniques Multi-step synthesis involving fluorinated phenyl compounds

Comparison with Similar Compounds

Key Observations:

Sulfonyl-containing derivatives (e.g., 4-[(2-fluorophenyl)sulfonyl]morpholine) exhibit distinct reactivity due to the sulfonyl group’s polarity, making them suitable for coupling reactions in drug discovery .

Biological Activity: Viloxazine demonstrates psychoactive properties, likely due to its ethoxyphenoxy substituent, which may interact with neurotransmitter transporters . In contrast, fluorinated derivatives like this compound are hypothesized to target CNS receptors with higher specificity due to fluorine’s small size and electronegativity . 4-(4-Nitrophenyl)morpholine is explicitly linked to anticancer research, serving as an intermediate in antitumor drug synthesis .

Synthetic Accessibility :

  • Derivatives with halogenated aryl groups (e.g., 4-[(4-bromo-2-fluorophenyl)methyl]morpholine) are synthesized via halogen displacement reactions, similar to methods for 4-(4-nitrophenyl)morpholine .
  • Sulfonyl and sulfinyl derivatives (e.g., 4-[6-[[(4-chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine) require additional oxidation steps, increasing synthetic complexity .

Pharmacological and Industrial Relevance

  • Psychoactive vs. Therapeutic Roles : While Viloxazine is classified as a psychoactive substance, fluorinated morpholines like this compound are under investigation for therapeutic applications due to their improved pharmacokinetic profiles .

Preparation Methods

Morpholine Ring Formation via Cyclocondensation

The morpholine core is constructed through cyclocondensation of ethanolamine derivatives with diketones or epoxy intermediates. For example, reacting N-(2-hydroxyethyl)-4-fluorobenzamide with epichlorohydrin in toluene at 80°C yields a bicyclic intermediate, which undergoes acid-catalyzed ring-opening and reclosure to form the morpholine skeleton. Critical parameters include:

  • Temperature : 70–90°C (optimal for minimizing side reactions)

  • Catalyst : 10 mol% pyridinium p-toluenesulfonate (PPTS)

  • Yield : 68–72% after purification by silica gel chromatography.

Introduction of the 4-Fluorophenylmethyl Group

The 4-fluorophenylmethyl moiety is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Patent details a regioselective alkylation using 4-fluorobenzyl bromide and morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

Morpholine+4-fluorobenzyl bromideK2CO3,DMF,60C2-[(4-fluorophenyl)methyl]morpholine(Yield: 85%)[2]\text{Morpholine} + 4\text{-fluorobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 60^\circ\text{C}} 2\text{-[(4-fluorophenyl)methyl]morpholine} \quad (\text{Yield: 85\%})

Catalytic Methods and Asymmetric Synthesis

Ruthenium-Catalyzed Asymmetric Hydrogenation

Patent highlights a stereoselective hydrogenation step using a chiral ruthenium-diphosphine complex (e.g., Ru-(S)-BINAP) to reduce a ketone intermediate to the corresponding alcohol with >98% enantiomeric excess (ee). Conditions:

ParameterValue
Catalyst loading0.5 mol% Ru
Pressure50 bar H₂
SolventMethanol
Temperature25°C
Reaction time12 hours

This step is critical for accessing the (2R,4R)-configured morpholine derivative, a precursor to 2-[(4-fluorophenyl)methyl]morpholine.

Palladium-Mediated Cross-Coupling

For advanced intermediates, Suzuki-Miyaura coupling installs the 4-fluorophenyl group onto a brominated morpholine scaffold. Using Pd(PPh₃)₄ and 4-fluorophenylboronic acid in tetrahydrofuran (THF)/water (3:1), yields reach 78% with minimal homocoupling byproducts.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reproducibility and safety. A representative protocol involves:

  • Step 1 : Mixing morpholine and 4-fluorobenzyl chloride in a microreactor at 100°C (residence time: 5 minutes).

  • Step 2 : In-line quenching with aqueous NaOH to neutralize HCl byproducts.

  • Step 3 : Membrane-based separation to isolate the product (purity: 99.2%).

Solvent-Free Mechanochemical Synthesis

Ball milling morpholine hydrochloride with 4-fluorobenzyl alcohol in the presence of K₂CO₃ achieves 90% conversion in 2 hours, eliminating solvent waste.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.75–3.65 (m, 4H, morpholine-OCH₂), 2.55–2.45 (m, 4H, morpholine-NCH₂), 2.30 (s, 2H, CH₂-Ar).

  • HPLC-MS : m/z 224.1 [M+H]⁺, retention time: 6.8 minutes (C18 column, 70:30 acetonitrile/water).

Purity Assessment

Thermogravimetric analysis (TGA) reveals no decomposition below 200°C, confirming thermal stability for storage and processing.

Challenges and Optimization Strategies

Stereochemical Control

Early methods suffered from racemization at C2 due to basic reaction conditions. Implementing low-temperature hydrogenation (25°C) and chiral ligands reduced epimerization to <2%.

Byproduct Mitigation

Unwanted N-alkylation products (up to 15% yield) form during benzylation. Switching from DMF to dimethylacetamide (DMAc) suppresses this pathway, improving selectivity to 94% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(4-Fluorophenyl)methyl]morpholine, and how can intermediates be characterized spectroscopically?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging morpholine’s secondary amine reactivity. For example, analogs like 4-[2-(4-Bromophenyl)ethyl]morpholine are synthesized using Suzuki coupling or alkylation reactions . Intermediates should be characterized using 1H^1H-/13C^{13}C-NMR to confirm regioselectivity and LC-MS/HPLC (e.g., impurity profiling in ) to assess purity. IR spectroscopy can verify functional groups like the morpholine ring and fluorophenyl moiety.

Q. How can researchers ensure structural fidelity and purity of this compound during synthesis?

  • Methodology : Employ orthogonal analytical techniques:

  • HPLC : Use C18 columns with UV detection (e.g., 254 nm) and gradient elution (acetonitrile/water) to resolve impurities, as shown in pharmacopeial standards .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+).
  • Elemental Analysis : Validate empirical formulas (e.g., C11_{11}H14_{14}FNO for the parent compound).

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen for anti-proliferative activity using MTT assays on cancer cell lines (e.g., MCF-7), as demonstrated for fluorophenyl-substituted imidazolones . Assess antimicrobial activity via broth microdilution (MIC determination) or fungicidal assays, referencing agricultural morpholine derivatives like flumorph .

Advanced Research Questions

Q. How can QSAR modeling optimize this compound derivatives for enhanced bioactivity?

  • Methodology :

  • Descriptor Selection : Use topological (e.g., molecular connectivity indices) and electronic (e.g., HOMO/LUMO) descriptors.
  • Model Validation : Apply leave-one-out cross-validation (Q2^2 > 0.5) and external validation (R2^2 > 0.6), as in ’s QSAR study on imidazolones .
  • Derivative Design : Introduce electron-withdrawing groups (e.g., -CF3_3) to improve binding affinity, guided by docking results against targets like Polo-like kinases .

Q. What strategies resolve contradictions in reported activity data for fluorophenyl-morpholine analogs?

  • Methodology :

  • Meta-Analysis : Compare datasets for variables like assay conditions (e.g., cell line passage number, serum concentration).
  • Structural Re-evaluation : Verify stereochemistry (e.g., enantiomeric purity via chiral HPLC, as in ) .
  • Target Validation : Use CRISPR/Cas9 knockdowns to confirm on-target effects (e.g., Plk1 inhibition in breast cancer models) .

Q. How do pharmacokinetic properties of this compound derivatives influence preclinical development?

  • Methodology :

  • Lipinski’s Rule : Ensure molecular weight <500, logP <5, and H-bond donors/acceptors ≤5/10 .
  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to estimate half-life.
  • BBB Permeability : Predict using PAMPA assays or in silico tools like SwissADME.

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